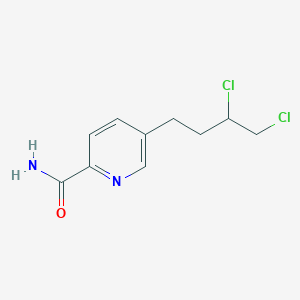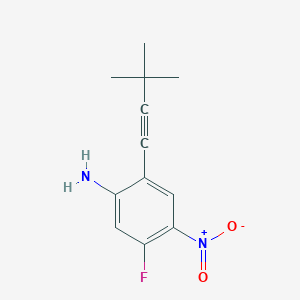
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline
描述
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is an organic compound that features a unique combination of functional groups, including a fluoro, nitro, and aniline group, along with a dimethylbutynyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkyne Addition: The addition of a dimethylbutynyl group to the aromatic ring, which can be carried out using a Sonogashira coupling reaction. This involves the use of a palladium catalyst, copper iodide, and a base such as triethylamine in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in ethanol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalyst, copper iodide, and a base such as triethylamine in tetrahydrofuran.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new derivatives with different substituents on the aromatic ring.
Coupling: Formation of new carbon-carbon bonds, leading to more complex molecular structures.
科学研究应用
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: Employed as a probe to study biological processes involving nitroaromatic compounds.
作用机制
The mechanism of action of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro and alkyne groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3,3-Dimethylbut-1-ynyl)-5-fluoroaniline: Lacks the nitro group, which may result in different reactivity and applications.
2-(3,3-Dimethylbut-1-ynyl)-4-nitroaniline: Lacks the fluoro group, which may affect its electronic properties and interactions with molecular targets.
2-(3,3-Dimethylbut-1-ynyl)-5-nitroaniline: Lacks the fluoro group, similar to the previous compound, but with different positioning of the nitro group.
Uniqueness
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
952664-70-9 |
|---|---|
分子式 |
C12H13FN2O2 |
分子量 |
236.24 g/mol |
IUPAC 名称 |
2-(3,3-dimethylbut-1-ynyl)-5-fluoro-4-nitroaniline |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)5-4-8-6-11(15(16)17)9(13)7-10(8)14/h6-7H,14H2,1-3H3 |
InChI 键 |
SWRCFORTCYZIGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC1=CC(=C(C=C1N)F)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
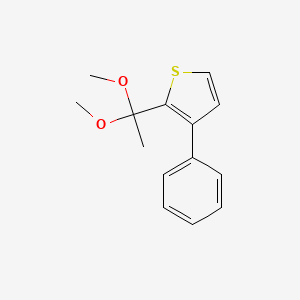
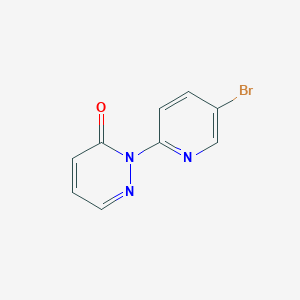
![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
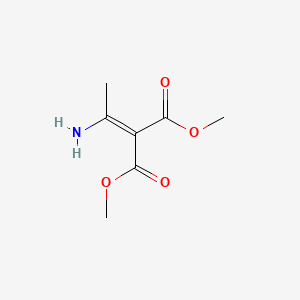
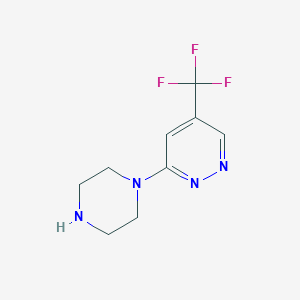
![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)
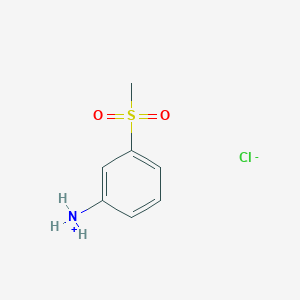
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8579274.png)
![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)
![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)

![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)
